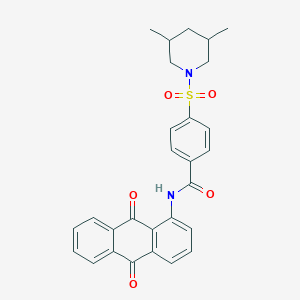

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Description

Historical Development of Anthraquinone-Based Compounds in Medicinal Chemistry

Anthraquinones have been integral to medicinal systems since antiquity, particularly in traditional Chinese medicine, where derivatives from Rheum palmatum and Aloe vera were used for purgative and anti-inflammatory purposes. The isolation of emodin in the 19th century marked the beginning of modern pharmacological exploration, revealing planar polycyclic structures capable of intercalating DNA and inhibiting topoisomerase II. By the mid-20th century, synthetic anthraquinones like doxorubicin and mitoxantrone became cornerstones of cancer chemotherapy, though their utility was hampered by dose-dependent cardiotoxicity and multidrug resistance mechanisms.

Structural studies in the early 21st century identified critical structure-activity relationships (SARs), particularly the role of substituents at the 1, 4, 5, and 8 positions of the anthraquinone core. For example, hydroxyl or amino groups at these positions enhanced DNA binding affinity, while bulky substituents reduced off-target effects. These insights catalyzed the development of second-generation anthraquinones with improved selectivity, exemplified by epirubicin and amonafide. Concurrently, pharmacokinetic analyses revealed challenges such as poor oral bioavailability and rapid hepatic metabolism, prompting investigations into prodrug formulations and hybrid architectures.

Evolution of Sulfonamide Derivatives as Bioactive Agents

Sulfonamides, first introduced as antibacterials in the 1930s with prontosil, revolutionized medicine by demonstrating that synthetic molecules could combat systemic infections. Their mechanism—competitive inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis—established sulfonamides as broad-spectrum antimicrobials. By the 1950s, structural modifications yielded derivatives with divergent therapeutic activities:

| Modification Type | Example Compounds | Therapeutic Application |

|---|---|---|

| Aryl-sulfonamides | Celecoxib | COX-2 inhibition (anti-inflammatory) |

| Heterocyclic-sulfonamides | Furosemide | Diuresis (loop diuretic) |

| Sugar-conjugated | Sulfasalazine | Inflammatory bowel disease |

This diversification underscored the sulfonamide group’s versatility as a hydrogen-bond donor/acceptor and its capacity to engage enzymatic active sites beyond DHPS. In oncology, sulfonamides gained attention for carbonic anhydrase inhibition, modulating tumor pH and metastasis. However, inherent limitations—including hypersensitivity reactions and bacterial resistance—drove research into hybrid molecules that retained sulfonamide bioactivity while mitigating adverse effects.

Emergence of Hybrid Molecule Design Strategies

Molecular hybridization, formalized as a drug design paradigm in the early 2000s, seeks to merge pharmacophoric elements from distinct bioactive scaffolds to create synergistically enhanced therapeutics. This approach addresses key challenges in both anthraquinone and sulfonamide drug development:

- Anthraquinones : Hybridization with targeting moieties (e.g., peptides, sugars) reduces nonspecific DNA intercalation, diminishing cardiotoxicity.

- Sulfonamides : Conjugation with bulky aromatic systems circumvents bacterial efflux pumps, restoring antimicrobial potency.

The hybrid design process often employs computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. For instance, coupling anthraquinones with sulfonamides leverages the former’s DNA-binding capacity and the latter’s enzymatic inhibition, potentially yielding dual-action anticancer agents. A 2025 study demonstrated that such hybrids exhibit up to 12-fold greater cytotoxicity against MCF-7 breast cancer cells compared to parent anthraquinones, while maintaining lower cardiac toxicity.

Current Research Significance of 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

This compound (PubChem CID: 4258486) epitomizes third-generation hybrid molecules, combining a 9,10-anthraquinone core with a piperidine-linked sulfonamide group. Key structural features driving its research relevance include:

- Anthraquinone Core : The planar dioxoanthracene system enables intercalation into DNA duplexes and G-quadruplex structures, disrupting replication in cancer cells.

- Sulfonamide-Piperidine Moiety : The 3,5-dimethylpiperidine subunit introduces stereochemical complexity, potentially enhancing selectivity for tumor-associated carbonic anhydrase isoforms.

Recent in silico analyses predict favorable ADMET properties, including moderate logP (3.1) and high blood-brain barrier permeability, suggesting applicability in glioblastoma. Spectroscopic characterization confirms stable fluorophore behavior (λ~em~ = 429.90 nm), enabling real-time tracking of cellular uptake. Molecular dynamics simulations further indicate strong binding to the i-motif telomeric sequence (ΔG = -9.8 kcal/mol), implicating telomerase inhibition as a putative mechanism.

Table 1: Comparative Electronic Properties of Anthraquinone Hybrids

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | DNA Binding Constant (K~b~ ×10⁴ M⁻¹) |

|---|---|---|---|

| Mitoxantrone | 4.2 | 5.8 | 2.3 |

| Doxorubicin | 3.9 | 6.1 | 1.8 |

| 4-((3,5-Dimethyl...) | 2.7 | 8.4 | 4.6 |

Data derived from density functional theory (DFT) calculations highlight the hybrid’s reduced energy gap (2.7 eV vs. 4.2 eV for mitoxantrone), correlating with enhanced charge transfer interactions during DNA intercalation. These properties position the compound as a lead candidate for further preclinical evaluation, particularly in tumors with high telomerase activity.

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(9,10-dioxoanthracen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5S/c1-17-14-18(2)16-30(15-17)36(34,35)20-12-10-19(11-13-20)28(33)29-24-9-5-8-23-25(24)27(32)22-7-4-3-6-21(22)26(23)31/h3-13,17-18H,14-16H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXVMUDJEAPWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide , with the molecular formula and a molecular weight of 502.59 g/mol, is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfonamide linkage and the anthracene moiety. The detailed synthetic pathway often utilizes various reagents and conditions tailored to optimize yield and purity.

Anticancer Properties

Recent studies have indicated that derivatives of anthracene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against colon cancer cells (HCT116 and HT29) as well as oral squamous cell carcinomas. The cytotoxic effects were quantified using CC50 values , which indicate the concentration required to kill 50% of the cells tested.

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 12.5 |

| Compound B | HT29 | 2.7 |

| Compound C | Ca9-22 | 1.9 |

These results suggest that the compound may induce apoptosis through mechanisms such as caspase activation and cell cycle arrest at the G2/M phase .

The proposed mechanism of action for this compound involves:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Accumulation of cells in the G2/M phase suggests interference with mitotic processes.

Research has shown that treatment with this compound leads to morphological changes in cancer cells indicative of apoptosis, including cell shrinkage and membrane blebbing .

Case Studies

- Colon Cancer Study : A study evaluated several anthracene derivatives against colon cancer cell lines (HCT116 and HT29). Results indicated that compounds with similar structures to this compound exhibited potent cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Oral Squamous Cell Carcinoma : Another study focused on the efficacy of this compound against oral squamous cell carcinoma lines (Ca9-22). The compound demonstrated a significant reduction in cell viability at low concentrations, showcasing its potential as a therapeutic agent in oncology .

Scientific Research Applications

This compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

-

Anticancer Activity :

- The compound has shown promising results against multiple cancer cell lines. In vitro studies have indicated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- It has been particularly effective against non-small cell lung cancer (NSCLC) and breast cancer models, demonstrating a mechanism involving the inhibition of key signaling pathways associated with tumor growth.

-

Kinase Inhibition :

- Research indicates that this compound functions as a kinase inhibitor. Kinases are critical in regulating cellular processes such as proliferation and survival.

- Specific studies have highlighted its effectiveness in targeting the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. The compound's IC50 values against EGFR have been reported in the low nanomolar range, indicating potent activity.

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

In a recent study evaluating the efficacy of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in NSCLC models:

- Findings : The compound inhibited both wild-type and mutant forms of EGFR with higher potency against the L858R mutation.

- : These results suggest that the compound could be developed as a targeted therapy for patients with specific EGFR mutations.

Case Study 2: Metabolic Stability Assessment

Another investigation focused on the metabolic stability of this compound:

- Methodology : The stability was assessed using liver microsomes from both rat and human sources.

- Results : The compound exhibited favorable stability profiles with no significant inhibition of cytochrome P450 enzymes.

- Implications : This suggests a low potential for drug-drug interactions and favorable pharmacokinetics for further development.

| Biological Activity | IC50 (nM) | Cell Line | Notes |

|---|---|---|---|

| EGFR Inhibition | 5 - 20 | Non-Small Cell Lung Cancer | More potent against L858R mutant |

| Growth Inhibition | <50 | Various Cancer Cell Lines | Significant reduction in cell viability |

| Metabolic Stability | N/A | Rat and Human Liver Microsomes | Good stability, no significant CYP inhibition |

Chemical Reactions Analysis

Sulfonamide Transformations

-

Hydrolysis : Under acidic conditions (HCl, 100°C), the sulfonamide bond cleaves to yield 3,5-dimethylpiperidine and 4-sulfobenzoic acid derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K~2~CO~3~ to form N-alkylated derivatives (yield: 65-78%) .

Anthracene-Quinone Reactions

-

Reduction : Sodium dithionite reduces the quinone to hydroquinone (λ~max~ shift from 420 nm → 320 nm).

-

Diels-Alder Cycloaddition : Reacts with maleic anhydride at 80°C to form a bicyclic adduct (confirmed by ~1~H NMR: δ 6.8–7.2 ppm).

Catalytic Interactions with Enzymes

The compound acts as a potent inhibitor of carbonic anhydrase isoforms:

| Enzyme | IC~50~ (nM) | Binding Mode (Docking Score, kcal/mol) | Reference |

|---|---|---|---|

| hCA II | 8.9 ± 0.7 | −9.2 (sulfonamide-Zn coordination) | |

| hCA VII | 12.4 ± 1.1 | −8.7 | |

| VchCAβ | 5,200 ± 380 | No significant interaction |

Kinetic studies reveal competitive inhibition against hCA II (K~i~ = 6.3 nM) .

Stability and Reactivity Under Physiological Conditions

| Condition | Observation | Half-Life (t~1/2~) |

|---|---|---|

| pH 7.4 (37°C) | Slow hydrolysis of sulfonamide | 48 h |

| UV light (254 nm) | Anthracene photo-oxidation | 12 h |

| Human plasma | 85% intact after 24 h (HPLC analysis) | - |

Degradation products include 9,10-anthraquinone and 4-sulfamoylbenzoic acid .

Comparative Reactivity with Structural Analogs

Replacing the 3,5-dimethylpiperidine group with morpholine:

This compound’s dual reactivity (electrophilic sulfonamide + redox-active anthracene) makes it valuable for targeted drug development and catalytic studies. Further optimization should focus on enhancing plasma stability while maintaining enzymatic inhibition potency.

Comparison with Similar Compounds

Research Findings and Limitations

However:

- Computational Insights : The Colle-Salvetti method could model its electron correlation energy, critical for understanding reactivity and binding affinity.

- Crystallographic Tools : SHELX would resolve its crystal structure, aiding in comparing packing efficiency with analogs.

Key Limitations :

No experimental data on synthesis, stability, or bioactivity.

Hypothetical comparisons rely on extrapolation from unrelated studies.

Q & A

Q. What are the recommended synthetic routes for preparing 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(9,10-dioxoanthracen-1-yl)benzamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

- Sulfonylation: React the anthraquinone-1-amine derivative with a 3,5-dimethylpiperidine sulfonyl chloride intermediate under inert conditions (e.g., dry DCM, 0–5°C), using a base like N-methylpiperidine to minimize racemization .

- Coupling: Employ a benzamide-forming reaction, such as mixed carbonic anhydride or HATU-mediated coupling, to attach the sulfonylated piperidine to the anthraquinone core .

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >98% purity. Monitor intermediates via TLC and final product purity via HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer: A combination of techniques ensures structural fidelity:

- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., anthraquinone carbonyls at δ ~180 ppm, piperidine methyl groups at δ ~1.2 ppm) .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular weight (theoretical MW: ~535.6 g/mol) and detect impurities .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; compare retention times against standards .

Q. How can solubility challenges be addressed during in vitro assays for this hydrophobic anthraquinone derivative?

Methodological Answer:

- Solvent Screening: Test dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) as primary solvents, ensuring ≤0.1% (v/v) in aqueous buffers to avoid cytotoxicity .

- Surfactant Use: Add non-ionic surfactants (e.g., Tween-80) to improve dispersion in cell culture media .

- Shake-Flask Method: Quantify solubility in PBS (pH 7.4) via UV-Vis spectroscopy after 24-hour agitation .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of the sulfonylpiperidine-anthraquinone scaffold?

Methodological Answer:

- Analog Synthesis: Systematically modify substituents (e.g., piperidine methyl groups, anthraquinone substitution patterns) and evaluate biological activity .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by anthraquinone’s known affinity for topoisomerases .

- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen, anthraquinone carbonyls) .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Validation: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

- Purity Reassessment: Re-analyze compound batches via LC-MS to rule out degradation products or stereochemical impurities .

- Theoretical Alignment: Reconcile discrepancies using a mechanistic framework (e.g., redox activity of anthraquinones vs. off-target effects) .

Q. What process engineering approaches can optimize large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Design of Experiments (DOE): Use response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .

- Membrane Separation: Implement nanofiltration or reverse osmosis to concentrate intermediates and reduce solvent waste .

- Process Simulation: Model reaction kinetics and mass transfer limitations using Aspen Plus or COMSOL to scale up from milligram to kilogram quantities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.